molecular formula C7H9N3O2 B13603391 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Katalognummer: B13603391
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: GSKANADZJNKHGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H10N4O2. This compound is part of the imidazo[1,2-a]pyrazine family, known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a fused ring system, which contributes to its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with similar structural features but lacking the carboxylic acid group.

    3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A methylated derivative with different chemical properties and reactivity.

    2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A trifluoromethylated derivative with enhanced stability and unique reactivity.

Uniqueness: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2,(H,11,12)

InChI-Schlüssel

GSKANADZJNKHGM-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NC=C2C(=O)O)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.